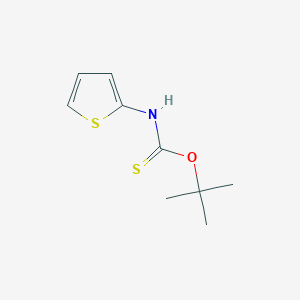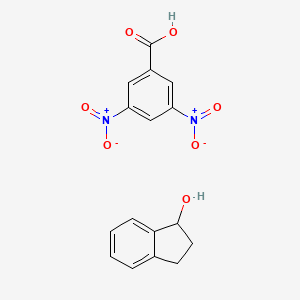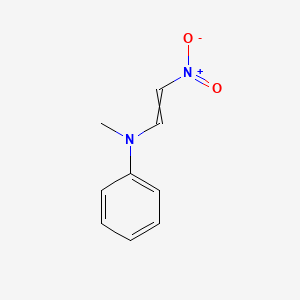
2-Bromo-4-tert-butyl-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-tert-butyl-1,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom, a tert-butyl group, and two methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-tert-butyl-1,3-dimethylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4-tert-butyl-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide (RO⁻) ions.
Electrophilic Aromatic Substitution Reactions: The compound can participate in further electrophilic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction Reactions: The tert-butyl and methyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium methoxide (NaOCH₃) are commonly used.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and alkyl halides for Friedel-Crafts alkylation.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-tert-butyl-1,3-dimethylphenol, while electrophilic substitution with nitric acid can produce 2-bromo-4-tert-butyl-1,3-dimethyl-5-nitrobenzene.
科学的研究の応用
2-Bromo-4-tert-butyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Bromo-4-tert-butyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the electron-rich benzene ring interacts with electrophiles, leading to the formation of new bonds.
類似化合物との比較
Similar Compounds
2-Bromo-1,4-dimethylbenzene: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-1,3-dimethylbenzene: Similar structure but lacks the bromine atom.
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Similar structure with a different position of the bromine atom.
Uniqueness
2-Bromo-4-tert-butyl-1,3-dimethylbenzene is unique due to the specific arrangement of its substituents. The presence of both
特性
CAS番号 |
61024-96-2 |
|---|---|
分子式 |
C12H17Br |
分子量 |
241.17 g/mol |
IUPAC名 |
3-bromo-1-tert-butyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-6-7-10(12(3,4)5)9(2)11(8)13/h6-7H,1-5H3 |
InChIキー |
ADGJGVCQOFXBJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)

![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)

![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)






